molecular formula C23H20FN3O3S B2459489 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1105208-50-1

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2459489
CAS No.: 1105208-50-1
M. Wt: 437.49
InChI Key: GCACGWMOKVTNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide is a potent and cell-permeable inhibitor of the ataxia telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR) kinases , which are central regulators of the DNA damage response (DDR). This compound is characterized as a type II inhibitor that targets the inactive DFG-out conformation of these kinases , providing a high degree of selectivity. Its primary research value lies in its utility as a chemical probe to dissect the roles of the ATR/ATM-mediated DDR pathway in cellular processes. Researchers employ this inhibitor to investigate mechanisms of genomic instability, to explore synthetic lethal interactions in cancer cells with specific DNA repair deficiencies , and to sensitize tumors to DNA-damaging chemotherapeutic agents and ionizing radiation. By effectively blocking ATR and ATM signaling, it abrogates critical cell cycle checkpoints and inhibits the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptosis in proliferating cancer cells. Its application is pivotal in preclinical studies aimed at understanding resistance mechanisms to conventional therapies and in validating ATR and ATM as promising therapeutic targets for oncology drug discovery.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-4-5-15(2)22(12-14)31(29,30)26-18-8-11-21-20(13-18)23(28)27(16(3)25-21)19-9-6-17(24)7-10-19/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCACGWMOKVTNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to gefitinib, it may inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors. This interaction with its targets could result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

For instance, Gefitinib affects the epidermal growth factor receptor (EGFR) tyrosine kinase pathway. This pathway plays a crucial role in cell proliferation and survival, and its inhibition can lead to the death of cancer cells.

Pharmacokinetics

Similar compounds like gefitinib are primarily metabolized in the liver via the cyp3a4 enzyme. The impact of these properties on the compound’s bioavailability would need further investigation.

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone class, characterized by a quinazolinone core substituted with a sulfonamide group. Its synthesis typically involves:

  • Formation of the Quinazolinone Core : This is achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Fluorophenyl Group : This step involves nucleophilic aromatic substitution where a fluorobenzene derivative reacts with a suitable nucleophile.
  • Coupling Reaction : The final step couples the quinazolinone core with the fluorophenyl group using coupling reagents like EDCI in the presence of bases such as triethylamine.

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and inflammatory processes, leading to potential anti-cancer and anti-inflammatory effects.
  • Induction of Apoptosis : By modulating signaling pathways related to cell survival and death, it could promote apoptosis in cancer cells .

Anti-inflammatory and Anticancer Properties

Research has indicated that compounds within the quinazolinone class exhibit significant anti-inflammatory activity. For instance, derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. In a study evaluating similar compounds, one derivative exhibited a COX-2 inhibition rate of 47.1% at 20 μM concentration .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

  • COX-2 Inhibition : A study demonstrated that certain derivatives of quinazolinones with para-sulfonamide groups showed potent COX-2 inhibitory activity, suggesting that similar modifications could enhance the biological efficacy of this compound .
    CompoundInhibition at 20 μM (%)Reference
    1b17.4
    1c47.1
    Celecoxib80.1
  • Anticancer Activity : The compound's structure suggests potential activity against various cancer types through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

Structural Analogues from Triazole and Hydrazinecarbothioamide Families

Core Structure Differences :

  • Target Compound: Quinazolinone core (fused bicyclic system with a 4-oxo group).
  • Compounds 4–6 () : Hydrazinecarbothioamide backbone with phenylsulfonyl and 2,4-difluorophenyl substituents .
  • Compounds 7–9 (): 1,2,4-Triazole-thione derivatives, lacking the fused quinazolinone system but retaining phenylsulfonyl and difluorophenyl groups .

Substituent Variations :

  • The target compound’s 2,5-dimethylbenzenesulfonamide group differs from the halophenylsulfonyl (X = H, Cl, Br) and 2,4-difluorophenyl substituents in ’s compounds. Methyl groups on the sulfonamide may enhance lipophilicity compared to halogenated analogues .

Spectroscopic Data :

Compound Key IR Bands (cm⁻¹) NMR Features
Target Compound C=O (1680–1700), S=O (1150–1350) Aromatic protons, methyl groups (~2.5 ppm)
Compounds 4–6 () C=S (1243–1258), C=O (1663–1682) NH (δ 8–10 ppm), aromatic multiplicity
Compounds 7–9 () C=S (1247–1255), NH (3278–3414) Thione tautomer confirmed by absence of νS-H

Chromenone and Pyrazolo-Pyrimidine Analogues (Patent Example)

Core Structure :

  • Patent Example () : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one, bearing fluorophenyl and sulfonamide groups .
  • Target Compound: Simpler quinazolinone core without fused chromenone or pyrazolo-pyrimidine systems.

Functional Groups :

Stability and Tautomerism

  • The target compound’s 4-oxo group contributes to planarity and stability, unlike the tautomerism observed in ’s triazoles (thione vs. thiol forms). IR data confirm the dominance of thione tautomers in triazoles due to absent νS-H bands .

Q & A

Q. How can researchers optimize the synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate bases (e.g., triethylamine or sodium hydroxide) to facilitate nucleophilic substitutions and using polar aprotic solvents like dimethylformamide (DMF) to enhance reactant solubility. Reaction temperature (typically 60–80°C) and stoichiometric ratios of intermediates (e.g., 4-fluorophenyl derivatives) should be systematically varied. Purification via column chromatography with gradients of ethyl acetate/hexane can isolate the target compound. Monitoring by TLC and HPLC ensures purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C-NMR to confirm proton and carbon environments (e.g., distinguishing sulfonamide and quinazolinone moieties). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. For crystalline samples, X-ray diffraction resolves 3D conformation .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative activity. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets. Use microdilution assays to test antimicrobial activity against Gram-positive/negative bacteria and fungi. Dose-response curves (IC50/EC50) and selectivity indices should be calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rodent) to identify phase I/II metabolites. LC-MS/MS analyzes metabolite structures, while isotopic labeling tracks degradation intermediates. Compare stability in varied pH buffers (1–13) to assess hydrolytic susceptibility. Computational tools (e.g., MetaSite) predict metabolic hotspots for structural modification to enhance stability .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., tautomerism or solvent effects)?

  • Methodological Answer : For tautomerism (e.g., thione-thiol equilibria), use variable-temperature NMR to observe proton shifts or employ DFT calculations to model energy differences. Solvent effects on NMR peaks can be mitigated by using deuterated solvents (DMSO-d6, CDCl3) and referencing internal standards (TMS). Cross-validate spectral assignments with 2D techniques (COSY, HSQC) .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to map interactions with target proteins (e.g., kinases). Molecular dynamics simulations (GROMACS) assess binding stability over time. QSAR models correlate structural features (e.g., substituent electronegativity, logP) with activity. Prioritize derivatives with improved predicted binding scores and synthetic feasibility .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. CRISPR-Cas9 knockout of suspected targets (e.g., kinases) confirms functional involvement. SPR (surface plasmon resonance) measures direct binding affinity. In vivo models (e.g., xenografts) validate efficacy, while PET imaging with radiolabeled analogs tracks biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.